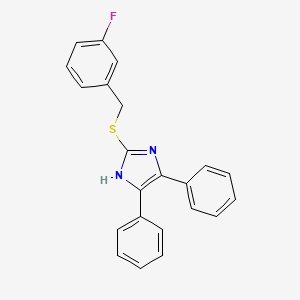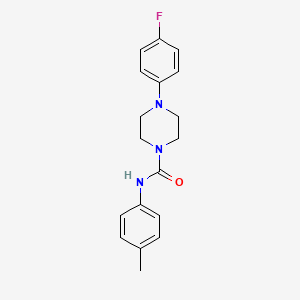
4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, also known as pFPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties. The unique chemical structure of pFPP makes it an attractive candidate for various research applications, including neuroscience, drug discovery, and medicinal chemistry.
科学的研究の応用
Pharmacophoric Groups and Receptor Binding
Arylcycloalkylamines, including phenyl piperidines and piperazines, feature pharmacophoric groups observed in various antipsychotic agents. The presence of arylalkyl substituents, such as in 4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, can enhance the potency and selectivity of binding affinity at D(2)-like receptors. The exploration of key pharmacophoric groups, namely 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, demonstrated their significant role in the selectivity and potency of synthesized agents at D(2)-like receptors (Sikazwe et al., 2009).
Anti-Mycobacterial Activity
Piperazine, a core component of 4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, serves as a crucial building block in several potent molecules, particularly against Mycobacterium tuberculosis (MTB). Notably, numerous piperazine-based compounds have demonstrated significant activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The structural significance of piperazine in these compounds contributes to the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Uses and Patent Overview
The piperazine moiety, integral to the structure of 4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, is found in a wide array of drugs with various therapeutic applications such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and cardio protectors. The slight modification of the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resulting molecules. The review of patents containing piperazine compounds with therapeutic uses highlights the versatility and the broad potential of the piperazine entity in drug discovery and development (Rathi et al., 2016).
DNA Minor Groove Binding
4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, as a derivative of piperazine, is related to synthetic dyes like Hoechst 33258, which are known for their strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These derivatives find applications in areas like plant cell biology for chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors. This indicates the potential of piperazine derivatives in rational drug design and as model systems for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).
Piperazine Derivatives in Pharmacology
Piperazine derivatives, including 4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, showcase a broad spectrum of pharmaceutical applications. Recent scientific developments have introduced various new methods for synthesizing piperazine and morpholine analogues. The medicinal chemistry investigations reveal the potent pharmacophoric activities of these derivatives, indicating the current trend in synthesis and pharmacological applications (Mohammed et al., 2015).
特性
IUPAC Name |
4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-14-2-6-16(7-3-14)20-18(23)22-12-10-21(11-13-22)17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLNAVUOCLQRRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2395908.png)
![Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2395910.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2395911.png)
![N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2395914.png)
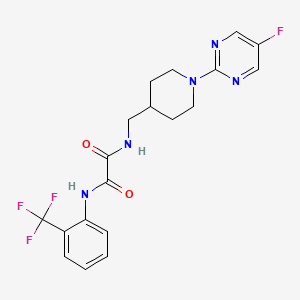
![1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one)](/img/structure/B2395917.png)
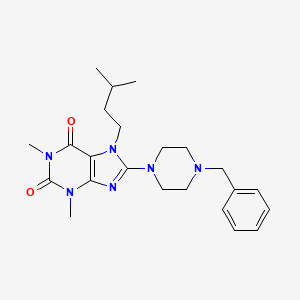
![N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide](/img/structure/B2395919.png)
![N-(2-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2395922.png)
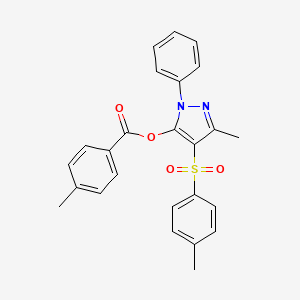
![7-(4-Chlorophenyl)sulfonyl-5-[(2-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2395927.png)
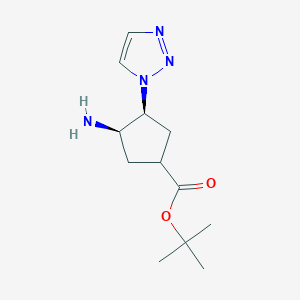
![2-isopropyl-6-{[4-(3-methylphenyl)piperazino]methyl}-4(3H)-pyrimidinone](/img/structure/B2395930.png)
